molecular formula C19H17N5O2S2 B2845518 N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877634-94-1

N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Katalognummer: B2845518
CAS-Nummer: 877634-94-1
Molekulargewicht: 411.5
InChI-Schlüssel: GWFKKRZMYPEYPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core linked to a thiophenyl group and a substituted phenyl moiety via a sulfanylacetamide bridge. This structure combines multiple pharmacophoric elements: the triazolo-pyridazine scaffold is associated with diverse bioactivities, while the thiophene and methoxy-methylphenyl groups may modulate electronic properties and target interactions.

Eigenschaften

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-12-5-7-15(26-2)14(10-12)20-18(25)11-28-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-27-16/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKKRZMYPEYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of acetamides. It features a complex structure that includes a methoxy-methylphenyl group, a thiophenyl-pyridazinyl group, and a sulfanyl-acetamide linkage. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of the compound is C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S, with a molecular weight of 353.47 g/mol. The IUPAC name reflects its structural complexity and functional groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17N3O2S
Molecular Weight353.47 g/mol
IUPAC NameN-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS Number872704-52-4

The biological activity of N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is hypothesized to involve several mechanisms depending on its application:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Studies suggest that compounds with similar structures have shown effectiveness against various pathogens such as Pseudomonas aeruginosa and Escherichia coli .
  • Cytotoxic Effects : In vitro studies have indicated that related compounds exhibit cytotoxicity against cancer cell lines (e.g., A549, MCF-7). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Biological Activity Evaluation

Research has evaluated the biological activity of this compound through various assays:

Antimicrobial Assays

The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as low as 0.21 μM against pathogenic bacteria . This suggests a promising potential for N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide in antimicrobial applications.

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on several cancer cell lines. For instance, derivatives from similar classes demonstrated IC50 values ranging from 1.06 to 2.73 μM for A549 and MCF-7 cells . Such findings indicate that this compound may also possess significant anticancer properties.

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives related to N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide:

  • Synthesis and Screening : A study synthesized novel thiazolopyridine derivatives that were screened for antibacterial activity and cytotoxicity against cancer cell lines . The results indicated that structural modifications could enhance biological efficacy.
  • Molecular Docking Studies : Molecular docking studies have been performed to predict binding interactions with target proteins such as DNA gyrase and c-Met kinase, revealing critical interactions that contribute to their biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole derivatives. For instance, compounds similar to N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may exert its anticancer effects through intercalation with DNA or inhibition of topoisomerase II (Topo II), leading to disruption of DNA replication and repair processes. Studies indicate that modifications to the triazole ring can enhance binding affinity and cytotoxicity against cancer cells .
  • Case Study : A recent investigation into structurally related triazoloquinazolines demonstrated IC50 values ranging from 2.44 to 9.43 μM against specific cancer cell lines, suggesting that structural modifications can significantly impact efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Compounds with similar scaffolds have been reported to exhibit activity against various bacterial strains and fungi.

  • Research Findings : A study on related thiadiazole derivatives found them to possess antimicrobial activity, indicating that the incorporation of sulfur-containing moieties like those in N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may enhance this activity .

Drug Design and Development

The unique structural features of N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide make it a valuable candidate for drug design:

  • Molecular Docking Studies : Computational studies suggest that this compound can effectively interact with various biological targets at the molecular level. For example, docking studies have indicated strong interactions with active sites of known anticancer targets .

Comparative Analysis of Related Compounds

To highlight the significance of N-(2-methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide in medicinal chemistry, a comparative analysis with structurally related compounds is presented below:

Compound NameStructure FeaturesBiological ActivityReference
Compound ATriazole + QuinazolineAnticancer (IC50 < 10 μM)
Compound BThiadiazoleAntimicrobial
N-(2-methoxy...Triazole + Pyridazine + SulfurAnticancer & AntimicrobialCurrent Study

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Phenyl Substituents Core Structure Heteroaryl Group Key Features
Target Compound 2-methoxy, 5-methyl [1,2,4]triazolo[4,3-b]pyridazine Thiophen-2-yl Sulfanyl bridge; electron-donating methoxy and methyl groups on phenyl
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-acetamido, 2-methoxy 4H-1,2,4-triazole 3-Pyridinyl Ethyl substitution on triazole; pyridine enhances polarity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro, 2-methoxy, 5-methyl 4H-1,2,4-triazole Pyridin-2-yl Chloro substituent increases electron-withdrawing effects
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-fluoro 4H-1,2,4-triazole Pyridin-3-yl Bromophenyl and fluorine enhance lipophilicity
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-chloro, 2-methyl 4H-1,2,4-triazole Pyridin-3-yl Chloro and methyl groups balance hydrophobicity and steric effects

Substituent Impact Analysis:

  • Phenyl Ring Modifications :
    • Electron-donating groups (e.g., methoxy, methyl) : Enhance solubility and may improve binding to polar targets .
    • Electron-withdrawing groups (e.g., chloro, bromo) : Increase metabolic stability but may reduce bioavailability .
  • Heterocyclic Attachments: Thiophen-2-yl: Imparts π-stacking capability and moderate lipophilicity compared to pyridinyl groups .

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, analogs provide insights:

  • Anticancer Activity : Thiazole and triazole derivatives (e.g., compounds 7b and 11 in ) exhibit IC50 values <2 μg/mL against HepG-2 cells, suggesting that the target compound’s triazolo-pyridazine-thiophene system may similarly interact with kinase or DNA repair targets .
  • Antimicrobial Properties : Thiophene-containing triazoles () show enhanced activity against Gram-negative bacteria due to improved membrane penetration .

Physicochemical Properties

  • Solubility : Methoxy and methyl groups on the phenyl ring may improve aqueous solubility compared to chloro- or bromo-substituted analogs .
  • LogP : The thiophene group likely confers a logP ~2.5–3.0, balancing lipophilicity and bioavailability .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of thiophene-substituted pyridazine with triazole precursors, followed by sulfanyl acetamide formation. Key optimizations include:
  • Temperature Control : Maintaining 60–80°C during nucleophilic substitution to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiol-ether bond formation .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate the final compound ≥95% purity .
    Monitoring via TLC and NMR at each step ensures intermediate fidelity .

Q. What spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm acetamide carbonyl (δ ~170 ppm). Thiophene protons appear as distinct multiplets .
  • HR-MS : Validate molecular ion [M+H]+ with <2 ppm error to confirm molecular formula .
  • FT-IR : Identify sulfanyl (C-S, ~650 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretching .
  • HPLC-PDA : Assess purity and detect UV-active aromatic systems (λmax ~260–280 nm) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC50 values are calculated via dose-response curves (0.1–100 µM) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposures. Include positive controls (e.g., doxorubicin) .
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). Grid boxes centered on ATP-binding pockets (20ų) with Lamarckian GA parameters .
  • QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to predict absorption (%HIA >30%) and BBB permeability (logBB <0.3) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD <2 Å) .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (ATCC-validated) and serum-free media to reduce variability .
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .
  • Off-Target Screening : Employ BioMAP panels to assess polypharmacology and explain divergent results .

Q. How can derivatization enhance the compound’s selectivity for therapeutic targets?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute thiophene with furan to modulate electron density and reduce CYP450 metabolism .
  • Side Chain Modifications : Introduce methyl groups at the acetamide nitrogen to enhance hydrophobic interactions in enzyme pockets .
  • Click Chemistry : Add triazole-linked PEG chains to improve solubility and reduce plasma protein binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.